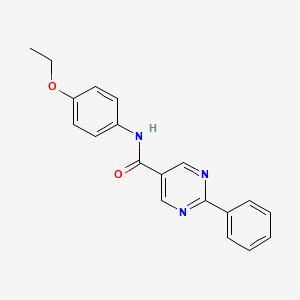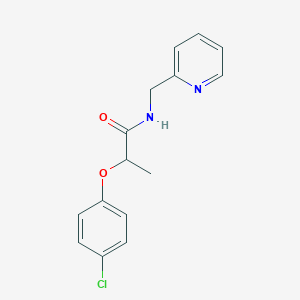
N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Overview
Description
N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, also known as DQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DQA is a member of the quinoxaline family of compounds, which have been shown to possess a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of inflammatory mediators, and the modulation of ion channels. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for investigating various physiological and biochemical processes. However, one limitation is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide. One area of interest is its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an antimicrobial agent, particularly in the context of antibiotic-resistant bacteria. Finally, further investigation into the mechanism of action of N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide may help to elucidate its potential therapeutic applications in a range of neurological and psychiatric disorders.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is a versatile compound with a wide range of biological activities and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research have been discussed in this paper. Further investigation into the therapeutic potential of N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide may yield valuable insights into the treatment of a range of neurological and psychiatric disorders.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as an antidepressant and anxiolytic agent. In addition, N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-11-7-8-12(2)15(9-11)20-17(22)10-16-18(23)21-14-6-4-3-5-13(14)19-16/h7-9,13-14,16,19H,3-6,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHKTXSSOCDZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NC3CCCCC3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-biphenylyloxy)methyl]piperidine hydrochloride](/img/structure/B4774084.png)
![methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4774090.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4774100.png)
![3-allyl-N-[2-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B4774102.png)
![N-cyclopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4774110.png)
![4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide](/img/structure/B4774117.png)
![7-[(2-chlorobenzyl)thio]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4774119.png)
![ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate](/img/structure/B4774122.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)nicotinamide](/img/structure/B4774136.png)
![N-[2-(dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B4774140.png)


